molecular formula C16H16N2O2S B1680356 S07662

S07662

Cat. No.: B1680356
M. Wt: 300.4 g/mol
InChI Key: UITFWLJMEZPXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S 07662 involves the reaction of 2-methyl-3-benzofuran with thienylmethylamine in the presence of a suitable coupling agent to form the desired urea derivative. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for S 07662 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve the required purity levels for research applications .

Chemical Reactions Analysis

Types of Reactions

S 07662 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of S 07662 .

Scientific Research Applications

S 07662 is extensively used in scientific research, particularly in the following areas:

    Chemistry: It serves as a tool to study the constitutive androstane receptor and its interactions with other molecules.

    Biology: The compound is used to investigate the role of the constitutive androstane receptor in various biological processes, including gene expression and metabolic regulation.

    Medicine: Research involving S 07662 helps in understanding the potential therapeutic applications of targeting the constitutive androstane receptor in diseases such as cancer and metabolic disorders.

    Industry: The compound is used in the development of new drugs and therapeutic agents by pharmaceutical companies.

Mechanism of Action

S 07662 exerts its effects by acting as an inverse agonist of the constitutive androstane receptor. It inhibits the activity of the constitutive androstane receptor by recruiting nuclear receptor co-repressor (NCoR), which suppresses the expression of target genes such as CYP2B6 in human primary hepatocytes. This mechanism is crucial for understanding the regulatory pathways involved in constitutive androstane receptor-mediated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of S 07662

S 07662 is unique in its ability to act as an inverse agonist of the constitutive androstane receptor, making it a valuable tool for studying the inhibitory pathways and regulatory mechanisms associated with this receptor. Its specific action of recruiting nuclear receptor co-repressor distinguishes it from other compounds that may act as agonists or have different modes of action .

Properties

IUPAC Name

1-[(2-methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-14(13-6-2-3-7-15(13)20-11)10-18-16(19)17-9-12-5-4-8-21-12/h2-8H,9-10H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITFWLJMEZPXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.